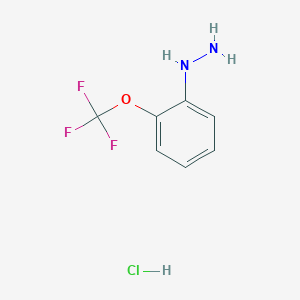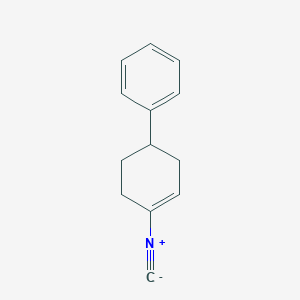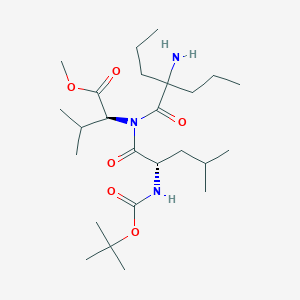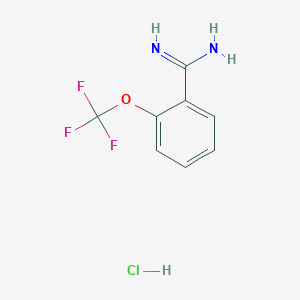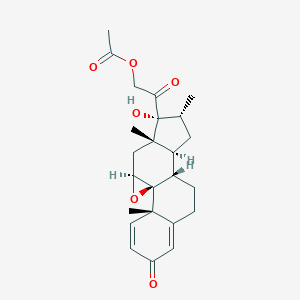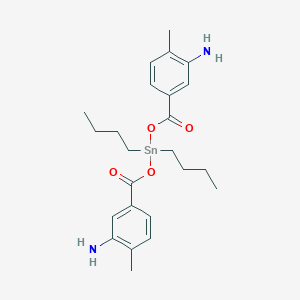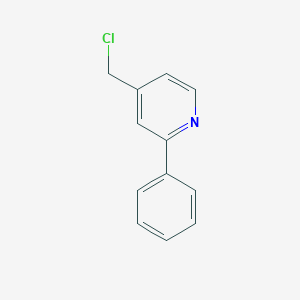![molecular formula C11H15NO3 B142527 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol CAS No. 127560-11-6](/img/structure/B142527.png)
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as CP94, is a selective antagonist of the α1-adrenoceptor and has been found to have significant effects on the cardiovascular system, as well as other physiological processes. In
Wissenschaftliche Forschungsanwendungen
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its effects on the cardiovascular system. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, which plays a crucial role in regulating blood pressure and heart rate. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate in animal models, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders.
In addition to its cardiovascular effects, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has also been studied for its potential applications in cancer research. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent for cancer.
Wirkmechanismus
The mechanism of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves its selective antagonism of the α1-adrenoceptor. This receptor is found in various tissues throughout the body, including the cardiovascular system, urinary tract, and central nervous system. By blocking the activity of this receptor, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate, as well as inhibit the contraction of smooth muscle in the urinary tract.
Biochemische Und Physiologische Effekte
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has several biochemical and physiological effects that have been studied in detail. In addition to its effects on the cardiovascular system, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to inhibit the release of norepinephrine, a neurotransmitter that plays a key role in the sympathetic nervous system. This inhibition can lead to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol for lab experiments is its selectivity for the α1-adrenoceptor. This selectivity allows researchers to study the effects of blocking this receptor without interfering with other physiological processes. However, one of the limitations of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. One area of interest is its potential as a therapeutic agent for hypertension and other cardiovascular disorders. Further studies are needed to explore the safety and efficacy of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in humans. Another area of interest is its potential as an anti-cancer agent. Studies are needed to explore the mechanisms of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in cancer cells and to determine its potential as a therapeutic agent for various types of cancer. Finally, further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Conclusion
In conclusion, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol (4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, making it a potential candidate for the treatment of hypertension, cancer, and other disorders. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent and as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Synthesemethoden
The synthesis of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 4-(2-hydroxyethyl)benzene-1,2-diol. This intermediate is then reacted with cyclopropylamine in the presence of a reducing agent to form 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Eigenschaften
CAS-Nummer |
127560-11-6 |
|---|---|
Produktname |
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-[2-(cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-1-7(5-10(9)14)11(15)6-12-8-2-3-8/h1,4-5,8,11-15H,2-3,6H2 |
InChI-Schlüssel |
KBZMDEIVCSSUOH-UHFFFAOYSA-N |
SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
Synonyme |
1,2-Benzenediol,4-[2-(cyclopropylamino)-1-hydroxyethyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



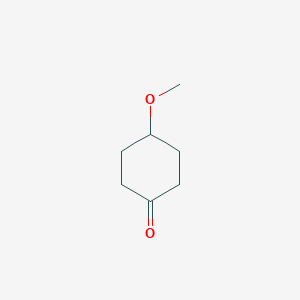
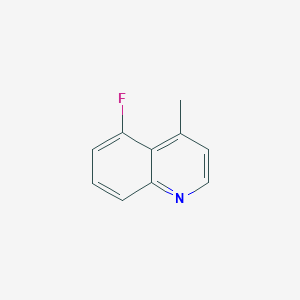
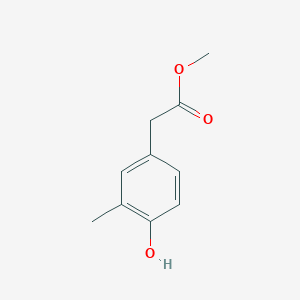
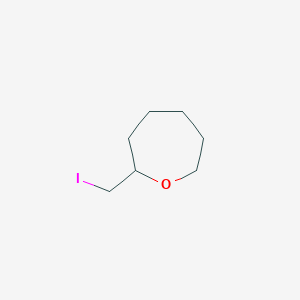
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
